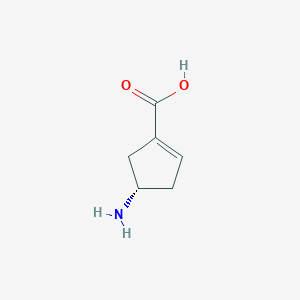

(S)-4-aminocyclopent-1-enecarboxylic acid

Description

Sucrosofate, also known as sucrose octasulfate, is an organic compound belonging to the class of disaccharide sulfates. It is characterized by the presence of multiple sulfate groups attached to a sugar unit. This compound is known for its unique chemical properties and its applications in various fields, including medicine and industry .

Properties

CAS No. |

102629-73-2 |

|---|---|

Molecular Formula |

C6H9NO2 |

Molecular Weight |

127.14 g/mol |

IUPAC Name |

(4S)-4-aminocyclopentene-1-carboxylic acid |

InChI |

InChI=1S/C6H9NO2/c7-5-2-1-4(3-5)6(8)9/h1,5H,2-3,7H2,(H,8,9)/t5-/m0/s1 |

InChI Key |

CVVDYLXTNDBWJC-YFKPBYRVSA-N |

SMILES |

C1C=C(CC1N)C(=O)O |

Isomeric SMILES |

C1C=C(C[C@H]1N)C(=O)O |

Canonical SMILES |

C1C=C(CC1N)C(=O)O |

Synonyms |

1-Cyclopentene-1-carboxylicacid,4-amino-,(4S)-(9CI) |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Sucrosofate is synthesized through the sulfation of sucrose. The process involves the reaction of sucrose with sulfur trioxide or chlorosulfonic acid in the presence of a suitable solvent. The reaction conditions typically include controlled temperature and pH to ensure the selective sulfation of the hydroxyl groups on the sucrose molecule .

Industrial Production Methods

In industrial settings, the production of sucrosofate involves large-scale sulfation processes. The reaction is carried out in reactors equipped with temperature and pH control systems to maintain optimal conditions for sulfation. The product is then purified through filtration and crystallization to obtain high-purity sucrosofate .

Chemical Reactions Analysis

Types of Reactions

Sucrosofate undergoes various chemical reactions, including:

Oxidation: Sucrosofate can be oxidized to form sulfate esters.

Reduction: Reduction reactions can convert sucrosofate into its corresponding alcohol derivatives.

Substitution: Sucrosofate can participate in substitution reactions where the sulfate groups are replaced by other functional groups

Common Reagents and Conditions

Common reagents used in the reactions of sucrosofate include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .

Major Products Formed

The major products formed from the reactions of sucrosofate include sulfate esters, alcohol derivatives, and substituted sucrose compounds. These products have various applications in different fields .

Scientific Research Applications

Sucrosofate has a wide range of scientific research applications, including:

Chemistry: Used as a reagent in organic synthesis and as a stabilizer in chemical reactions.

Biology: Employed in the study of cell signaling pathways and as a component in cell culture media.

Medicine: Utilized in drug delivery systems, particularly in the encapsulation of anticancer drugs in liposomes. .

Industry: Applied in the production of specialty chemicals and as an additive in various industrial processes

Mechanism of Action

Sucrosofate exerts its effects through several mechanisms:

Binding to Proteins: Sucrosofate binds to and stabilizes proteins, such as fibroblast growth factors, which play a crucial role in cell proliferation, differentiation, and migration

Activation of Signaling Pathways: It activates signaling pathways involved in cell growth and repair, contributing to its therapeutic effects

Inhibition of Enzymes: Sucrosofate can inhibit enzymes like thrombin, which is involved in blood coagulation

Comparison with Similar Compounds

Similar Compounds

Heparin: Like sucrosofate, heparin is a sulfated polysaccharide with anticoagulant properties.

Chondroitin Sulfate: Another sulfated polysaccharide used in the treatment of osteoarthritis.

Dermatan Sulfate: A sulfated glycosaminoglycan involved in wound healing and tissue repair

Uniqueness of Sucrosofate

Sucrosofate is unique due to its specific structure and the presence of multiple sulfate groups, which confer distinct chemical properties and biological activities. Its ability to encapsulate drugs in liposomes and enhance their stability and bioavailability sets it apart from other similar compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.